molecular formula C14H13N3O2 B3045523 [5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol CAS No. 1092346-13-8

[5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol

Cat. No.: B3045523
CAS No.: 1092346-13-8
M. Wt: 255.27
InChI Key: BGMXNFVFQPEDPW-UHFFFAOYSA-N
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Description

[5-Methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol ( 1092346-13-8) is a high-purity synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C14H13N3O2 and a molecular weight of 255.28, this compound features a hybrid structure combining a 5-methoxyindole core with a pyrimidine substituent. Indole derivatives are recognized as privileged scaffolds in pharmaceutical development due to their diverse biological activities . The indole nucleus is a fundamental building block found in numerous biologically active compounds and natural products, and its derivatives have demonstrated a broad spectrum of pharmacological properties in research settings, including anti-inflammatory, antiviral, antimicrobial, and anticancer activities . Specifically, analogs containing the 5-methoxyindole moiety have been explored as precursors for the development of novel melatonin receptor ligands . Furthermore, indole-3-yl methanol derivatives have shown promise in pharmacological research as potent and selective protease-activated receptor 4 (PAR4) antagonists, indicating potential applications in the study of antiplatelet therapeutics . The presence of the pyrimidine ring in its structure may also contribute to its research value, as this heterocycle is commonly employed in the design of kinase inhibitors, such as Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, which are investigated for applications in cancer research and neurodegenerative diseases . Please Note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer-related use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(5-methoxy-1-pyrimidin-2-ylindol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-11-3-4-13-12(7-11)10(9-18)8-17(13)14-15-5-2-6-16-14/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMXNFVFQPEDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2CO)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237455
Record name 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092346-13-8
Record name 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092346-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of [5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxyindole with pyrimidine-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions typically include the use of a solvent such as ethanol and a base such as sodium hydroxide . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

[5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound "[5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol":

Unfortunately, the provided search results do not offer direct or comprehensive information regarding the applications of the specific compound "this compound". However, the search results provide information on related compounds and general scientific context which may be helpful.

Here's a summary of potentially relevant information:

  • Related Compounds: Search results mention various pyrimidine and indole derivatives, some containing methoxy groups . These compounds are described in the context of chemical compounds .
  • Indole Derivatives: The search results mention the synthesis of 5-methoxy-2-methyl-1H-indole-3carbonitrile, which is a related indole derivative . This highlights methods of creating related compounds, which could be relevant in researching this compound.
  • Building Blocks: Some search results refer to chemicals as building blocks for useful compounds, such as biological steel releasers . While not directly mentioning the target compound, this suggests a broader context of chemical synthesis and application .
  • CAS Registry Number: One search result lists the CAS number 1092346-13-8 for a compound named 5-Methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl .

Mechanism of Action

The mechanism of action of [5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
[5-Methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol 1: Pyrimidin-2-yl; 3: -CH2OH; 5: -OCH3 281.29 High polarity due to -OH and pyrimidine; NMR δ 3.89 (OCH3), 8.69 (pyrimidine protons)
[1-(Phenylsulfonyl)-1H-indol-3-yl]methanol 1: Ph-SO2-; 3: -CH2OH 287.34 Lower solubility in polar solvents; higher thermal stability (m.p. 189–190°C)
2-Bromo-1-(5-methoxy-1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethan-1-one (2f) 1: Naphthyl-SO2-; 3: -COCH2Br; 5: -OCH3 472.34 Electrophilic bromoacetyl group; used in cross-coupling reactions
N-(2-(5-Methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl)ethyl)acetamide (1za) 1: Pyrimidin-2-yl; 3: -CH2CH2NHAc; 5: -OCH3 311.35 Enhanced bioavailability; NMR δ 1.95 (CH3CO-)
Key Observations:
  • Pyrimidine vs. Sulfonyl Groups : The pyrimidin-2-yl substituent in the target compound enhances π-π stacking interactions compared to bulkier sulfonyl groups (e.g., phenylsulfonyl in ), which may reduce metabolic stability but improve target binding affinity.
  • Hydroxymethyl vs. Bromoacetyl : The hydroxymethyl group offers a site for functionalization (e.g., esterification) without the toxicity risks associated with brominated analogs like 2f .
  • Polarity and Solubility : The hydroxymethyl group increases aqueous solubility relative to acetylated derivatives (e.g., 1za), which exhibit higher lipophilicity .
Reactivity Insights:
  • The pyrimidin-2-yl group in the target compound can participate in hydrogen bonding and metal coordination, making it suitable for catalysis or protein-ligand interactions .
  • Sulfonyl-containing analogs (e.g., ) are more resistant to oxidation but may hinder enzymatic processing due to steric bulk.

Biological Activity

[5-Methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol is a compound classified among indole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including its mechanisms, biochemical pathways, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₃N₃O₂
  • Molecular Weight : 255.27 g/mol
  • CAS Number : 1092346-13-8

The compound exhibits its biological effects primarily through its interaction with various receptors and enzymes:

  • Receptor Binding : Indole derivatives, including this compound, have shown high affinity for several receptor types, influencing neurotransmitter systems and cellular signaling pathways.
  • Inhibitory Activity : It has been reported to inhibit certain viral activities, such as those of influenza A and Coxsackie B4 virus, suggesting antiviral potential.
  • Biochemical Pathways : The compound may modulate pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer properties.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Studies indicate that indole derivatives can induce apoptosis in cancer cells by activating caspases and other apoptotic markers. For instance, compounds similar to this one have been shown to inhibit the proliferation of various cancer cell lines .
Cell LineIC50 (µM)Mechanism of Action
SW1088 (glioma)34Induction of apoptosis
U87 (glioma)76Cell cycle arrest
MDA-MB-231 (breast cancer)12Apoptosis via caspase activation

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antiviral Properties : The ability to inhibit viral replication has been noted, with specific studies demonstrating efficacy against influenza viruses.
  • Antitumor Effects : In vitro studies have shown that this compound can significantly reduce cell viability in several cancer types, including glioma and breast cancer .
  • Neuroprotective Effects : Some indole derivatives have been explored for neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies illustrate the biological activity of related indole derivatives:

  • Case Study on Glioma Cells :
    • Researchers treated SW1088 glioma cells with a derivative similar to this compound and observed a significant reduction in cell viability at an IC50 of 34 µM. The mechanism involved apoptosis induction through the activation of caspase pathways.
  • Antiviral Activity Against Influenza :
    • A study demonstrated that a related compound exhibited significant antiviral activity by inhibiting viral replication in vitro, providing a basis for further investigation into its use as an antiviral agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[5-methoxy-1-(pyrimidin-2-yl)-1H-indol-3-yl]methanol

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